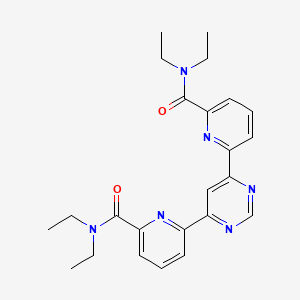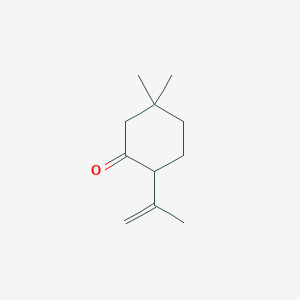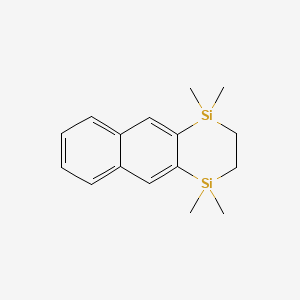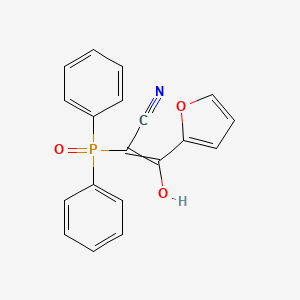
2-Pyridinecarboxamide, 6,6'-(4,6-pyrimidinediyl)bis[N,N-diethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Pyridinecarboxamide, 6,6’-(4,6-pyrimidinediyl)bis[N,N-diethyl-] is a complex organic compound that belongs to the class of pyridinecarboxamides. This compound is known for its unique structure, which includes a pyrimidine ring linked to two pyridinecarboxamide groups. It is often used in various scientific research applications due to its ability to form stable complexes with transition metals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinecarboxamide, 6,6’-(4,6-pyrimidinediyl)bis[N,N-diethyl-] typically involves the condensation of pyridine-2,6-dicarboxylic acid with N,N-diethylamine in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions with a suitable solvent such as toluene or dichloromethane. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability of the production process.
化学反応の分析
Types of Reactions
2-Pyridinecarboxamide, 6,6’-(4,6-pyrimidinediyl)bis[N,N-diethyl-] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the pyridine or pyrimidine rings can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinecarboxylic acids, while reduction can produce pyridinecarboxamides with altered functional groups.
科学的研究の応用
2-Pyridinecarboxamide, 6,6’-(4,6-pyrimidinediyl)bis[N,N-diethyl-] is widely used in scientific research due to its versatility and stability. Some of its applications include:
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts for industrial processes.
作用機序
The mechanism of action of 2-Pyridinecarboxamide, 6,6’-(4,6-pyrimidinediyl)bis[N,N-diethyl-] involves its ability to coordinate with metal ions through its pyridine and pyrimidine nitrogen atoms. This coordination can influence various molecular targets and pathways, leading to its observed effects in different applications. The exact pathways depend on the specific context in which the compound is used, such as its interaction with enzymes or receptors in biological systems .
類似化合物との比較
Similar Compounds
2,6-Pyridinedicarboxamide: A simpler analog with similar coordination properties but lacking the pyrimidine ring.
2,6-Pyridinedicarbonyl dichloride: Used as a precursor in the synthesis of various pyridine derivatives.
2,6-Pyridinedimethanol: Another related compound with different functional groups that can be used in similar applications.
Uniqueness
What sets 2-Pyridinecarboxamide, 6,6’-(4,6-pyrimidinediyl)bis[N,N-diethyl-] apart is its unique structure that combines the properties of both pyridine and pyrimidine rings. This dual functionality allows it to form more complex and stable metal complexes, making it highly valuable in coordination chemistry and related fields .
特性
CAS番号 |
679786-74-4 |
|---|---|
分子式 |
C24H28N6O2 |
分子量 |
432.5 g/mol |
IUPAC名 |
6-[6-[6-(diethylcarbamoyl)pyridin-2-yl]pyrimidin-4-yl]-N,N-diethylpyridine-2-carboxamide |
InChI |
InChI=1S/C24H28N6O2/c1-5-29(6-2)23(31)19-13-9-11-17(27-19)21-15-22(26-16-25-21)18-12-10-14-20(28-18)24(32)30(7-3)8-4/h9-16H,5-8H2,1-4H3 |
InChIキー |
LRWHISIPHTZUTQ-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C(=O)C1=CC=CC(=N1)C2=CC(=NC=N2)C3=NC(=CC=C3)C(=O)N(CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-3,5-difluorobenzaldehyde](/img/structure/B12523715.png)


![1-([2,2'-Bithiophen]-5-yl)propyl 2-butyloctanoate](/img/structure/B12523740.png)


![3-Hydroxythieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B12523758.png)
![Benzenamine, 4-[4-(2-benzoxazolyl)-1,3-butadienyl]-N-methyl-](/img/structure/B12523760.png)

![2-(Pyren-1-YL)-N,N-bis[4-(pyren-1-YL)phenyl]aniline](/img/structure/B12523775.png)
![5-[(4-Methoxyphenyl)methoxy]pyrimidine-2,4-diamine](/img/structure/B12523785.png)
![2-(Pyridin-4-yl)-6-(thiophen-3-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12523808.png)
![1H-Imidazole, 4,5-dihydro-2-[[4-[(4-methoxyphenyl)thio]phenyl]methyl]-](/img/structure/B12523816.png)
![[4-(1-Methylcyclopentyl)cyclohexyl]benzene](/img/structure/B12523840.png)
